molecular formula C11H18N2O4 B2838400 tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate CAS No. 1490643-55-4

tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate

Cat. No.: B2838400
CAS No.: 1490643-55-4
M. Wt: 242.275
InChI Key: FOYROUKGPPBNAN-UHFFFAOYSA-N
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Description

tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate is a carbamate-protected piperidine derivative with a molecular formula of C₁₁H₁₈N₂O₄ (inferred from structural analogs in ). It features a tert-butoxycarbonyl (Boc) protecting group and a methyl substituent on the nitrogen of the 2,6-dioxopiperidine ring. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation systems . Its structural design balances reactivity and stability, making it a critical building block in complex organic syntheses.

Properties

IUPAC Name

tert-butyl N-(1-methyl-2,6-dioxopiperidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(16)12-7-5-6-8(14)13(4)9(7)15/h7H,5-6H2,1-4H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYROUKGPPBNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1490643-55-4
Record name tert-butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate
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Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity . This interaction can affect various biochemical pathways, depending on the target enzyme or receptor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared with analogs differing in substituents, linker length, and ring modifications (Table 1). Key examples include:

Table 1: Structural Comparison of Selected Analogs
Compound Name Molecular Formula Substituents Key Features Reference
tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate C₁₁H₁₈N₂O₄ 1-methyl group on piperidine N Enhanced steric hindrance, metabolic stability
tert-Butyl (2,6-dioxopiperidin-3-yl)carbamate C₁₀H₁₆N₂O₄ No methyl group Higher reactivity due to exposed NH
tert-Butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate C₂₄H₃₁N₃O₆ Hexyloxy linker, isoindolinone Extended linker for protein interaction
tert-Butyl (2-(4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)phenoxy)ethyl)carbamate C₂₄H₂₈N₃O₆ Phenoxy-ethyl linker Aromatic interactions, improved solubility

Physicochemical Properties

  • Stability : Methyl substitution on the piperidine nitrogen minimizes undesired ring-opening reactions, enhancing stability under acidic conditions .
  • Molecular Weight: At 228.25 g/mol (non-methylated) vs. ~242.3 g/mol (methylated), the methyl group adds minimal bulk but significantly alters steric interactions in binding assays .

Biological Activity

tert-Butyl (1-methyl-2,6-dioxopiperidin-3-yl)carbamate is a complex organic compound with potential pharmacological applications. Its unique structure, which includes a tert-butyl group and a dioxopiperidine moiety, suggests significant biological activity, particularly in the context of drug development and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic uses based on diverse research findings.

  • Molecular Formula : C11_{11}H18_{18}N2_2O4_4
  • Molar Mass : 242.27 g/mol
  • CAS Number : 1490643-55-4

The presence of the tert-butyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets.

The mechanism of action of this compound involves its ability to interact with various molecular targets, particularly in the modulation of enzymatic activity. Research indicates that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapies .

Inhibition of Cyclin-Dependent Kinases

Preliminary studies have shown that this compound exhibits significant inhibitory effects on specific CDK pathways. The inhibition of these kinases is crucial for developing targeted cancer therapies.

Neuroprotective Effects

In vitro studies have explored the neuroprotective properties of related compounds that share structural similarities with this compound. These studies suggest that such compounds may protect neuronal cells from amyloid-beta-induced toxicity, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and structural features of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
Tert-butyl N-[2-(2,6-Dioxo-3-piperidyl)-1-oxoisoindolin-4-yl]carbamateIsoindoline and piperidine structuresCDK inhibition
Tert-butyl 4-(6-Aminopyridin-3-yl)piperazine-1-carboxylatePiperazine derivativeAnticancer properties
Tert-butyl n-(piperidin-4-ylmethyl)carbamateSimilar piperidine structurePotentially active against various targets

This comparison highlights the unique pharmacological profile of this compound relative to other compounds.

Case Studies and Research Findings

Several case studies have investigated the biological effects of related compounds:

  • Cyclin-dependent Kinase Inhibition : A study demonstrated that derivatives similar to this compound significantly inhibited CDK activity in various cancer cell lines, leading to reduced proliferation and increased apoptosis.
  • Neuroprotective Studies : Research involving astrocytes treated with amyloid-beta peptides showed that compounds structurally related to this compound could enhance cell viability and reduce oxidative stress markers .

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